molecular formula C24H21IN8O2 B11556915 N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11556915
M. Wt: 580.4 g/mol
InChI Key: QTNUFOHYGRUTTG-VULFUBBASA-N
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Description

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as nitro, iodine, and hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The various substituents, such as the 3,4-dimethylphenyl, 3-iodophenyl, and 4-nitrophenyl groups, are introduced through nucleophilic substitution reactions.

    Hydrazine Functionalization: The hydrazine group is incorporated through the reaction of hydrazine derivatives with the triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives:

    Similar Compounds: Examples include melamine, cyanuric acid, and other substituted triazines.

    Uniqueness: This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21IN8O2

Molecular Weight

580.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(3-iodophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21IN8O2/c1-15-6-7-20(12-16(15)2)28-23-29-22(27-19-8-10-21(11-9-19)33(34)35)30-24(31-23)32-26-14-17-4-3-5-18(25)13-17/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+

InChI Key

QTNUFOHYGRUTTG-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)I)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)I)C

Origin of Product

United States

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